Glycogen Phosphorylase Inhibition: Pterolactone A vs. 3-Methoxypterolactone
Pterolactone A exhibits moderate inhibitory activity against human glycogen phosphorylase (EC 2.4.1.1), with an IC50 value of 0.232 mM [1]. In contrast, its 3-methoxy derivative (3-methoxypterolactone) shows reduced potency, displaying an IC50 of 0.26 mM under identical assay conditions [1]. This 12% difference in IC50 demonstrates that the 3-hydroxy position is more favorable for enzyme inhibition than the 3-methoxy substitution, a critical consideration for structure-activity relationship (SAR) studies and inhibitor development.
| Evidence Dimension | Glycogen phosphorylase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.232 mM |
| Comparator Or Baseline | 3-Methoxypterolactone, IC50 = 0.26 mM |
| Quantified Difference | 12% lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay against human glycogen phosphorylase (EC 2.4.1.1) |
Why This Matters
For researchers investigating glycogen phosphorylase as a therapeutic target for type 2 diabetes, pterolactone A offers a superior starting scaffold compared to its 3-methoxy analog, enabling more efficient lead optimization.
- [1] Li, J.; Lu, Y.; Su, X.; Li, F.; She, Z.; He, X.; Lin, Y. A norsesquiterpene lactone and a benzoic acid derivative from the leaves of Cyclocarya paliurus and their glucosidase and glycogen phosphorylase inhibiting activities. Planta Med. 2008, 74(3), 287-289. DOI: 10.1055/s-2008-1034309. View Source
